molecular formula C20H20N4O3S B2426690 N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 2034578-63-5

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide

Cat. No. B2426690
CAS RN: 2034578-63-5
M. Wt: 396.47
InChI Key: ROTACJUTCAFZEK-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb and has since been the subject of numerous scientific studies.

Scientific Research Applications

Chemical Structure and Stability

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is examined for its structural properties and stability under different conditions. Studies such as those conducted by Stec et al. (2011) have explored the structure-activity relationships within similar compounds, emphasizing the importance of molecular stability and the potential for metabolic deacetylation, which can influence the compound's pharmacokinetic properties (Stec et al., 2011).

Antimicrobial and Antifungal Properties

Research has delved into the antimicrobial and antifungal capabilities of compounds structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide. Fahim and Ismael (2019) synthesized novel sulphonamide derivatives, demonstrating significant antimicrobial activity, highlighting the potential of such compounds in developing new antibacterial and antifungal agents (Fahim & Ismael, 2019).

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism presents a novel approach to the synthesis of metabolites. Zmijewski et al. (2006) demonstrated this by producing mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing the utility of microbial-based systems in generating metabolites for structural characterization and further pharmacological studies (Zmijewski et al., 2006).

Enzyme Inhibition and Therapeutic Potential

The therapeutic applications of sulfonamide derivatives, including enzyme inhibition, have been extensively studied. Carta et al. (2017) investigated the carbonic anhydrase inhibitory action of thiazolylsulfonamides, revealing low nanomolar inhibition values across various human carbonic anhydrase isoforms. This suggests the potential of such compounds in treating diseases where enzyme inhibition is beneficial (Carta et al., 2017).

properties

IUPAC Name

2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15-3-2-4-18(11-15)28(26,27)24-14-20(25)23-13-16-5-10-22-19(12-16)17-6-8-21-9-7-17/h2-12,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTACJUTCAFZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide

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